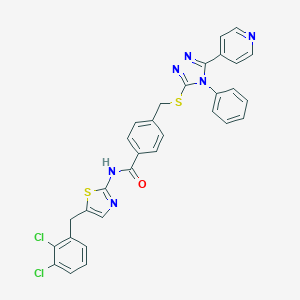![molecular formula C20H12Cl2O4 B285920 4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)
4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as CB-3, and its molecular formula is C20H12Cl2O4.
作用機序
The mechanism of action of CB-3 is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins involved in cell growth and division. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CB-3 has been found to have a variety of biochemical and physiological effects. Studies have shown that CB-3 can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. CB-3 has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
CB-3 has several advantages as a research compound. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in medicine. However, one limitation of CB-3 is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on CB-3. One area of interest is the development of CB-3-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of CB-3 and to identify specific targets for its activity. Finally, research is needed to explore the potential applications of CB-3 in other fields such as agriculture and material science.
合成法
The synthesis of CB-3 involves the reaction of 3-chlorobenzoic acid with 4-hydroxybenzoyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CB-3.
科学的研究の応用
CB-3 has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Studies have shown that CB-3 has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, CB-3 has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
特性
分子式 |
C20H12Cl2O4 |
|---|---|
分子量 |
387.2 g/mol |
IUPAC名 |
[4-(3-chlorobenzoyl)oxyphenyl] 3-chlorobenzoate |
InChI |
InChI=1S/C20H12Cl2O4/c21-15-5-1-3-13(11-15)19(23)25-17-7-9-18(10-8-17)26-20(24)14-4-2-6-16(22)12-14/h1-12H |
InChIキー |
XMUJOCODFRCUBY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dimethyl 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}terephthalate](/img/structure/B285841.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-methoxybenzamide](/img/structure/B285842.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide](/img/structure/B285844.png)
![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B285845.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B285847.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)
![4-[(tert-butylamino)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285851.png)

![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)


![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)
